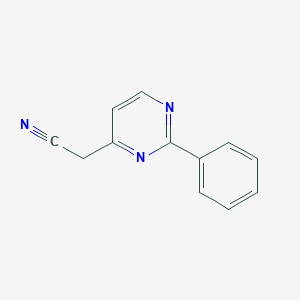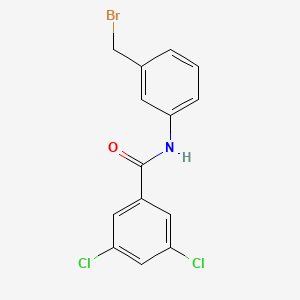
N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a dichlorobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide typically involves a multi-step process. One common method starts with the bromination of a suitable precursor, such as 3-methylphenyl, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This step yields 3-(bromomethyl)phenyl. The next step involves the reaction of this intermediate with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction conditions precisely .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids, and reduction reactions to form amines or hydrocarbons.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst
Major Products
Substitution: Formation of azides, thiocyanates, or secondary amines.
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of primary amines or hydrocarbons
Applications De Recherche Scientifique
N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(bromomethyl)phenyl)benzamide
- N-(3-(bromomethyl)phenyl)-4-chlorobenzamide
- N-(3-(bromomethyl)phenyl)-2,4-dichlorobenzamide
Uniqueness
N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide is unique due to the presence of both bromomethyl and dichlorobenzamide groups, which confer distinct reactivity and biological activity compared to similar compounds. The dichlorobenzamide moiety enhances its stability and lipophilicity, making it more effective in certain applications .
Propriétés
Formule moléculaire |
C14H10BrCl2NO |
|---|---|
Poids moléculaire |
359.0 g/mol |
Nom IUPAC |
N-[3-(bromomethyl)phenyl]-3,5-dichlorobenzamide |
InChI |
InChI=1S/C14H10BrCl2NO/c15-8-9-2-1-3-13(4-9)18-14(19)10-5-11(16)7-12(17)6-10/h1-7H,8H2,(H,18,19) |
Clé InChI |
ZLXXYFXLWAVKRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


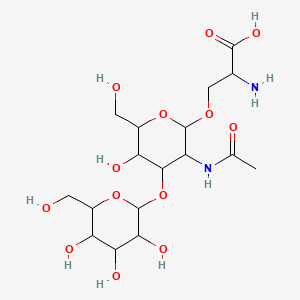
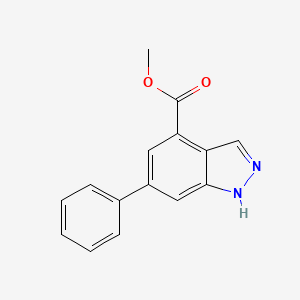
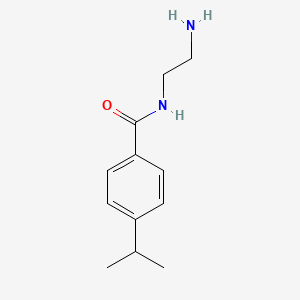
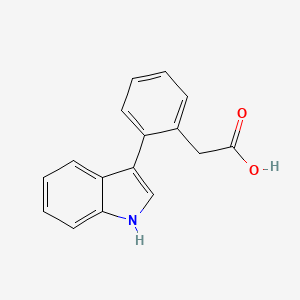


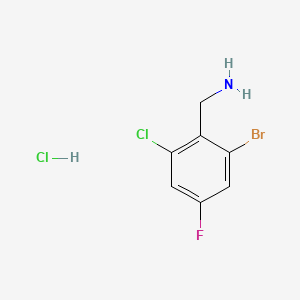
![4-{[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[4-(2-methylpropanamido)-2-oxo-1,2-dihydropyrimidin-1-yl]oxolan-3-yl]oxy}-4-oxobutanoic acid](/img/structure/B13897741.png)
![(S)-1-((R)-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide](/img/structure/B13897742.png)



![Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate](/img/structure/B13897776.png)
